molecular formula C9H6N2O B11918186 1h-Indeno[5,6-c][1,2,5]oxadiazole CAS No. 213611-25-7

1h-Indeno[5,6-c][1,2,5]oxadiazole

Katalognummer: B11918186
CAS-Nummer: 213611-25-7
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: OEVJCBLPVWARGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indeno[5,6-c][1,2,5]oxadiazole is a heterocyclic compound featuring a fused ring system that includes an indene moiety and an oxadiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indeno[5,6-c][1,2,5]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with nitrile oxides, leading to the formation of the oxadiazole ring through a cycloaddition reaction . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indeno[5,6-c][1,2,5]oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 1H-Indeno[5,6-c][1,2,5]oxadiazole exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to alterations in cellular pathways. These interactions can result in biological activities such as enzyme inhibition, receptor modulation, and changes in gene expression .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Indeno[5,6-c][1,2,5]oxadiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other oxadiazole isomers may not be as effective .

Eigenschaften

CAS-Nummer

213611-25-7

Molekularformel

C9H6N2O

Molekulargewicht

158.16 g/mol

IUPAC-Name

1H-cyclopenta[f][2,1,3]benzoxadiazole

InChI

InChI=1S/C9H6N2O/c1-2-6-4-8-9(11-12-10-8)5-7(6)3-1/h1-5,10H

InChI-Schlüssel

OEVJCBLPVWARGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC3=NONC3=CC2=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.